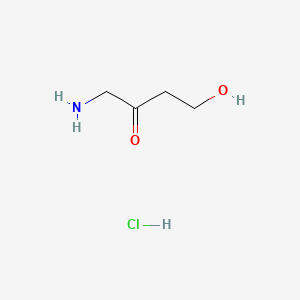

1-Amino-4-hydroxybutan-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Amino-4-hydroxybutan-2-one hydrochloride is a metabolite of Clavulanic Acid .

Synthesis Analysis

The synthesis of 1-Amino-4-hydroxybutan-2-one hydrochloride involves a facile synthesis of three (S) -proline-based organocatalysts with C2 symmetry and their effects in enantioselective aldol reaction of acetone with substituted aromatic aldehydes . Moderate enantioselectivities (up to 61% ee) were obtained depending on the nature of the substituents on the aryl ring .

Molecular Structure Analysis

The molecular structure of 1-Amino-4-hydroxybutan-2-one hydrochloride can be represented by the InChI string: InChI=1S/C4H9NO2.ClH/c5-3-4 (7)1-2-6;/h6H,1-3,5H2;1H .

Chemical Reactions Analysis

The chemical reactions involving 1-Amino-4-hydroxybutan-2-one hydrochloride are complex. For instance, in alkaline or neutral solution, the amino ketone is converted into other products, including two pyrazines, 2,5-bis(2-hydroxyethyl)pyrazine and 3-ethyl-2,5-bis(2-hydroxyethyl)pyrazine .

Physical And Chemical Properties Analysis

The molecular weight of 1-Amino-4-hydroxybutan-2-one hydrochloride is 139.58 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 139.0400063 g/mol .

Applications De Recherche Scientifique

Biocatalytic Reductive Amination

This compound can be used in the biocatalytic reductive amination process . This process is used to access short chiral alkyl amines and amino alcohols . The synthesis of these molecules is important as they are key compounds in the chemical industry and precursors of various pharmaceuticals .

Synthesis of Short-Chain Chiral Amines

Short-chain chiral amines with carbon chain lengths ranging from C1 to C5 have a wide range of applications in the chemical industry as precursors of pharmaceuticals and agrochemicals . The butan-2-amine substructure, for example, is present in the herbicide Bromacil and in the drug candidate XL888 .

3. Production of Highly Functionalized Chiral Amino Alcohols When substituted with a hydroxyl group, the resulting highly functionalized chiral amino alcohols serve as chiral auxiliaries or ligands in various asymmetric syntheses . These compounds are valuable reactive intermediates and widely present in pharmacologically relevant therapeutic agents, natural products, and agricultural chemicals .

Visible-Light-Induced N-Alkylation of Anilines

A strategy for visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one was developed . This process avoids the use of metals, bases, and ligands . It is particularly attractive for the synthesis of amines through N-alkylation .

Synthesis of Nitrogen-Containing Compounds

Nitrogen-containing compounds are valuable reactive intermediates and widely present in pharmacologically relevant therapeutic agents, natural products, and agricultural chemicals . For instance, fluoxetine, a type of medication known as a selective serotonin reuptake inhibitor (SSRI), is the primary component in various psychotropic drugs used to treat conditions such as depression, obsessive-compulsive disorder, anxiety disorder, and bulimia nervosa .

N-Alkylation of Amines with Alcohols

N-Alkylation is an essential method for synthesizing nitrogen-containing compounds, especially N-alkylation of amines with alcohols . This method has advantages of easily accessible raw materials, the sole by-product (H2O), and high atom economy .

Mécanisme D'action

Propriétés

IUPAC Name |

1-amino-4-hydroxybutan-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c5-3-4(7)1-2-6;/h6H,1-3,5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJPMHPZKFOURG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698061 |

Source

|

| Record name | 1-Amino-4-hydroxybutan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-4-hydroxybutan-2-one hydrochloride | |

CAS RN |

92632-79-6 |

Source

|

| Record name | 1-Amino-4-hydroxybutan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B592380.png)

![Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate](/img/structure/B592383.png)